molecular formula C15H18ClN3O B12006551 2-[3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide CAS No. 59844-44-9

2-[3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide

Cat. No.: B12006551
CAS No.: 59844-44-9
M. Wt: 291.77 g/mol
InChI Key: UWAFGWJASLRZNF-UHFFFAOYSA-N
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Description

2-[3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide: , also known by its chemical formula C₁₅H₁₈ClN₃O , is a compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.

Preparation Methods

Synthetic Routes::

    Epoxidation and Cyclization:

    Triazole Formation:

Industrial Production::
  • Industrial-scale production methods are proprietary, but they likely involve optimized versions of the synthetic routes mentioned above.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, forming various functional groups.

    Substitution: Chlorine substitution reactions are common due to the chlorophenyl group.

    Reduction: Reduction of the carbonyl group may yield secondary amines.

Common Reagents and Conditions::

    Epoxidation: Peroxyacids (e.g., mCPBA), solvents (e.g., CH₂Cl₂).

    Triazole Formation: Isocyanates, bases (e.g., triethylamine).

Major Products::
  • Epoxidation yields the epoxide form.
  • Triazole formation leads to the desired compound.

Scientific Research Applications

    Medicine: Investigated for potential pharmaceutical applications (e.g., antifungal, antitubercular).

    Chemistry: Used as a building block in organic synthesis.

    Industry: Employed in agrochemicals and materials science.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application.
  • It may interact with cellular targets, affecting pathways related to disease or biological processes.

Comparison with Similar Compounds

    Similar Compounds:

Properties

CAS No.

59844-44-9

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

2-[3-(2-chlorophenyl)pyrazol-1-yl]-N,N,2-trimethylpropanamide

InChI

InChI=1S/C15H18ClN3O/c1-15(2,14(20)18(3)4)19-10-9-13(17-19)11-7-5-6-8-12(11)16/h5-10H,1-4H3

InChI Key

UWAFGWJASLRZNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N(C)C)N1C=CC(=N1)C2=CC=CC=C2Cl

Origin of Product

United States

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